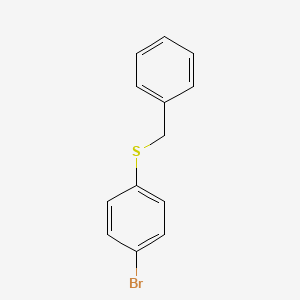

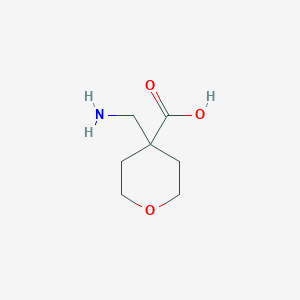

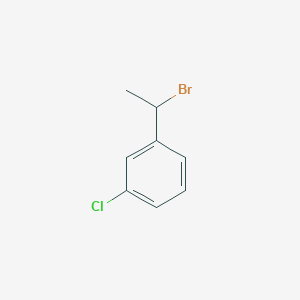

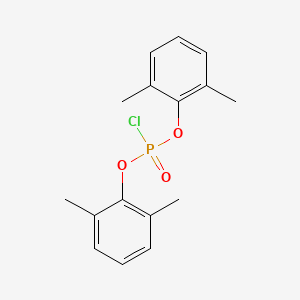

![molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide CAS No. 184582-26-1](/img/structure/B1277998.png)

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide (NCTA) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an acetamide derivative of thiophenol, which is a sulfur-containing aromatic compound. NCTA has been shown to possess a wide range of biochemical, physiological, and pharmacological properties, making it a useful tool for researchers in various fields.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Urease Inhibition

Among the synthesized derivatives of thiophene, a compound named N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide showed excellent urease inhibition activity . At concentrations of 40 µg/ml and 80 µg/ml, the percentage inhibition values were found to be 92.12 ± 0.21 and 94.66 ± 0.11, respectively, with an IC50 value 17.1 ± 0.15 µg/ml .

Synthesis of Biologically Active Compounds

Cyanoacetylation of amines, including thiophene derivatives, has been used in the preparation of biologically active compounds . N-cyanoacetamides, such as “N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Thiophene-3-carboxamide

2-cyano-N-(2-nitrophenyl) acetamide, a derivative of cyanoacetamide, was treated with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine to furnish 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Propiedades

IUPAC Name |

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEALSULQGZRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(S1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427937 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide | |

CAS RN |

184582-26-1 |

Source

|

| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

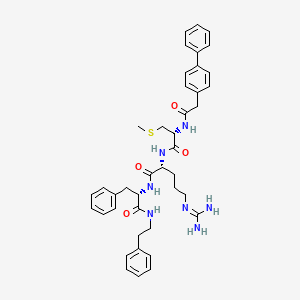

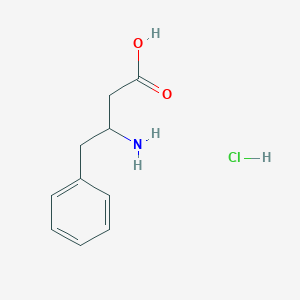

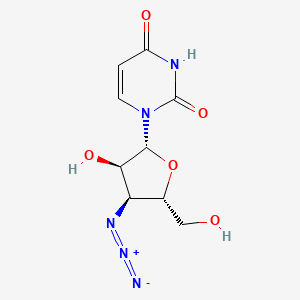

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)